1-Butylazepane
Overview
Description
1-Butylazepane is a chemical compound with the molecular formula C10H21N . It is also known by other names such as N-Butyl-hexamethylenimin, 1-butyl-hexahydro-azepine, N-Butylhexamethyleneimine, 1-Butyl-hexahydro-azepin, 1-n-butyl azacycloheptane, and 1-n-butylazepane .
Synthesis Analysis
The synthesis of 1-Butylazepane involves equimolar quantities of 1-butylazepan-1-ium bromide and sodium carbonate . These are introduced in a one-neck round flask and dissolved with distilled water. The resulting mixture is left to react for one hour at room temperature under magnetic stirring . A pale oily product is formed at the bottom of the flask .Molecular Structure Analysis
The molecular structure of 1-Butylazepane is represented by the formula C10H21N . It has a molecular weight of 155.28000 . The exact mass is 155.16700 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Butylazepane are not mentioned in the sources, it’s worth noting that it’s used in the synthesis of nanosized Beta zeolites . These zeolites show better catalytic behavior towards the industrially-relevant alkylation of benzene with propylene to obtain cumene .Physical And Chemical Properties Analysis
1-Butylazepane has a density of 0.836 g/mL at 25ºC . Its boiling point is 197.8ºC at 760 mmHg . The flash point is 145 °F . It has a LogP value of 2.60040, indicating its lipophilicity . The vapour pressure is 0.371mmHg at 25°C , and the index of refraction is n20/D 1.456 .Scientific Research Applications
Pharmacokinetic Modeling for 1-Bromopropane : A study developed a physiologically based pharmacokinetic (PBPK) model for 1-Bromopropane (1-BP), a solvent used in the manufacturing industry. The model examined two metabolic pathway assumptions in rats and provided insights into the metabolism of 1-BP, which is useful for understanding its toxicity in humans (Garner et al., 2015).
Detection of Biogenic Amines Using Ion Mobility Spectrometry : Research on the development of dopant-assisted positive photoionization ion mobility spectrometry (DAPP-IMS) for the detection of trimethylamine (TMA) in food samples was conducted. This method, which involves the use of dopants, could potentially be adapted for detecting other volatile organic compounds, possibly including derivatives like 1-Butylazepane (Cheng et al., 2017).
Solubility and Thermodynamic Analysis of Organic Compounds : A study focused on determining the solubilities of an anticancer compound in various solvents, including 1-butanol. Understanding the solubility properties of organic compounds like 1-butanol can provide valuable information for the purification and formulation processes of pharmaceuticals, which may extend to related compounds such as 1-Butylazepane (Shakeel et al., 2016).
Biobutanol Production from Eucalyptus Sawdust : Research was conducted on producing biobutanol, a biofuel, from eucalyptus sawdust using cellulose hydrolysis and fermentation. This study highlights the potential of using organic waste materials for biofuel production, which could be relevant for understanding the broader applications of butyl compounds like 1-Butylazepane (Cebreiros et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-8-11-9-6-4-5-7-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUDBWFOJYPWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329163 | |
Record name | 1-butylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylazepane | |
CAS RN |
15753-35-2 | |
Record name | 1-butylazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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